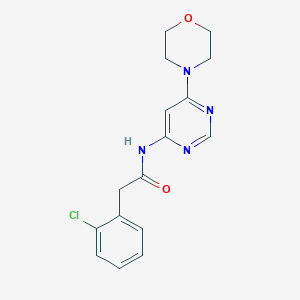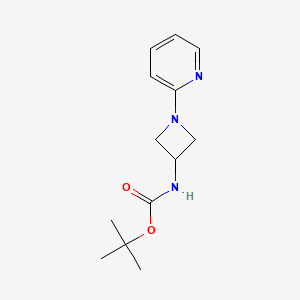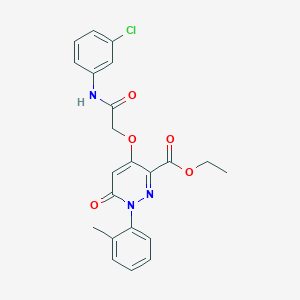![molecular formula C23H21N5O5 B2647295 methyl 2-{2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate CAS No. 1251691-01-6](/img/structure/B2647295.png)
methyl 2-{2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused with a pyrimidine ring, and is further substituted with a methoxyphenyl group, a methyl group, and an acetamido group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of methyl 2-{2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Triazolopyrimidine Core: The triazole ring is formed through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions. This is followed by the formation of the pyrimidine ring through a series of condensation reactions.
Substitution Reactions: The introduction of the methoxyphenyl group and the acetamido group is achieved through nucleophilic substitution reactions. These reactions are typically carried out under basic conditions using appropriate nucleophiles.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst to form the methyl ester.
Industrial production methods for this compound would involve optimization of these reaction conditions to ensure high yield and purity, as well as scalability for large-scale synthesis.
Análisis De Reacciones Químicas
Methyl 2-{2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or ketones, depending on the specific conditions used.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction typically results in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group. Common reagents for these reactions include halides and nucleophiles such as amines or thiols.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 2-{2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with specific biological targets makes it a promising candidate for drug development.
Medicine: Due to its potential biological activities, the compound is being investigated for its therapeutic applications. It has shown promise in preclinical studies as a potential treatment for various diseases.
Industry: The compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for use in various industrial applications, including the production of polymers and coatings.
Mecanismo De Acción
The mechanism of action of methyl 2-{2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects through the following pathways:
Enzyme Inhibition: The compound can inhibit the activity of specific enzymes, thereby interfering with various biochemical pathways. This inhibition can lead to the suppression of disease-related processes, such as inflammation or cancer cell proliferation.
Receptor Binding: The compound can bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events. This binding can modulate various physiological processes, such as immune response or cell growth.
DNA Interaction: The compound can interact with DNA, leading to changes in gene expression. This interaction can result in the modulation of various cellular functions, including cell cycle regulation and apoptosis.
Comparación Con Compuestos Similares
Methyl 2-{2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate can be compared with other similar compounds, such as:
Triazolothiadiazines: These compounds share a similar triazole ring structure but differ in the presence of a thiadiazine ring.
Triazole Derivatives: Compounds containing the triazole ring have been extensively studied for their biological activities.
Pyrimidine Derivatives: Compounds containing the pyrimidine ring have also been widely studied.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Propiedades
IUPAC Name |
methyl 2-[[2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O5/c1-14-24-19(15-8-10-16(32-2)11-9-15)12-20-26-27(23(31)28(14)20)13-21(29)25-18-7-5-4-6-17(18)22(30)33-3/h4-12H,13H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJCNMKEOKITGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=NN(C(=O)N12)CC(=O)NC3=CC=CC=C3C(=O)OC)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![10-(4-fluorophenyl)-14-(2-methylpropyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one](/img/structure/B2647212.png)
![2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}oxy)-4,6-dimethylpyrimidine](/img/structure/B2647213.png)
![2-(2-CHLORO-6-FLUOROPHENYL)-N-{[1-(2-PHENOXYACETYL)PIPERIDIN-4-YL]METHYL}ACETAMIDE](/img/structure/B2647214.png)
![Methyl 4-[(3,5-dimethylphenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2647219.png)





![1-(4-fluorophenyl)-3-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B2647230.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one](/img/structure/B2647231.png)

![4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B2647233.png)
![N-{[4-butyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2647234.png)
